2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile
Description
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and materials science.
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8/c1-2-16-11-18-9(7(3-12)4-13)17-10(19-11)8(5-14)6-15/h17H,2H2,1H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCRZNCZVNXJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C#N)C#N)NC(=C(C#N)C#N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=C(C#N)C#N)NC(=C(C#N)C#N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile typically involves the reaction of cyanuric chloride with ethylamine and malononitrile under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions and condensation reactions, resulting in the formation of the desired triazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(dicyanomethylidene)-6-(ethylamino)-1H-1,3,5-triazin-2-ylidene]propanedinitrile can be compared with other triazine derivatives such as:
1,3-bis(dicyanomethylidene)indane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2,4,6-trisubstituted-1,3,5-triazines: These compounds have different substituents at the 2, 4, and 6 positions, resulting in varied applications and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
